Bienvenue dans la boutique en ligne BenchChem!

9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride

basicity pKa isosteric replacement

9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 1780606-71-4) belongs to the gem-difluorinated 3‑azabicyclo[3.n.1]alkane class, developed as conformationally constrained, three-dimensional piperidine isosteres for medicinal chemistry. The bicyclo[3.3.1]nonane core imposes rigid chair-boat conformations that differ fundamentally from the flexible cyclohexane-like ring of piperidine, while the electronegative gem‑difluoro substituent markedly alters the amine basicity and lipophilicity relative to both the parent heterocycle and the non‑fluorinated azabicycle.

Molecular Formula C8H14ClF2N
Molecular Weight 197.65
CAS No. 1780606-71-4
Cat. No. B2420162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
CAS1780606-71-4
Molecular FormulaC8H14ClF2N
Molecular Weight197.65
Structural Identifiers
SMILESC1CC2CNCC(C1)C2(F)F.Cl
InChIInChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-3-7(8)5-11-4-6;/h6-7,11H,1-5H2;1H
InChIKeyRYSWCKKQRYOZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9,9-Difluoro-3-azabicyclo[3.3.1]nonane Hydrochloride: Core Physicochemical Baseline and Scientific Procurement Context


9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 1780606-71-4) belongs to the gem-difluorinated 3‑azabicyclo[3.n.1]alkane class, developed as conformationally constrained, three-dimensional piperidine isosteres for medicinal chemistry [1]. The bicyclo[3.3.1]nonane core imposes rigid chair-boat conformations that differ fundamentally from the flexible cyclohexane-like ring of piperidine, while the electronegative gem‑difluoro substituent markedly alters the amine basicity and lipophilicity relative to both the parent heterocycle and the non‑fluorinated azabicycle [2]. The hydrochloride salt (C₈H₁₄ClF₂N, MW 197.66 g·mol⁻¹) is the preferred solid form for procurement due to its crystallinity, ease of handling, and defined stoichiometry for salt metathesis in synthesis .

Why Piperidine or Non‑Fluorinated 3‑Azabicyclo[3.3.1]nonane Cannot Replace 9,9‑Difluoro‑3‑azabicyclo[3.3.1]nonane Hydrochloride in Lead Optimisation


Even subtle structural modifications in a congeneric series can produce large, non‑linear shifts in the two most actionable lead‑optimisation handles—basicity and lipophilicity—and the gem‑difluoro motif in the 3‑azabicyclo[3.3.1]nonane scaffold is a case in point [1]. The non‑fluorinated parent amine exhibits a pKa(H) of ~10.2–10.9, typical of aliphatic secondary amines, whereas introduction of the gem‑difluoro group at the 9‑position depresses the pKa(H) into the 7.0–8.1 range, representing a >100‑fold reduction in basicity that cannot be achieved by simple N‑alkylation or by switching to a monocyclic piperidine [2]. Conversely, the lipophilicity change upon gem‑difluorination is not monotonic; depending on the local C–H bond topology, LogP may increase, decrease, or remain unchanged relative to the non‑fluorinated azabicycle, meaning that a procurement officer who substitutes the non‑fluorinated analogue—or a generic piperidine—will unknowingly forfeit the specific pKa/LogP coordinate that defines the intellectual property space and pharmacological profile of the lead series [3].

Quantitative Differentiation Evidence for 9,9-Difluoro-3-azabicyclo[3.3.1]nonane Hydrochloride Versus Closest Analogs


Basicity Modulation (pKa) of 9,9‑Difluoro‑3‑azabicyclo[3.3.1]nonane vs. Non‑Fluorinated Parent and Piperidine

The 9,9-difluoro substitution depresses the amine pKa(H) by approximately 3.1 units relative to the non-fluorinated 3-azabicyclo[3.3.1]nonane parent (compound 23 vs. 4d, ΔpKa = 3.14) [1]. The pKa(H) value for the 9,9-difluoro-3-azabicyclo[3.3.1]nonane core (compound 4d) lies in the range 7.0–8.1, whereas the parent 3-azabicyclo[3.3.1]nonane (23) has a pKa(H) ≈ 10.2–10.9 [2]. For comparison, piperidine has a pKa(H) of 11.2, and 4,4-difluoropiperidine has a pKa(H) ≈ 8.0 [3]. The magnitude of the basicity shift for the bicyclic system (ΔpKa = 3.14) is in excellent agreement with the ΔpKa of 3.15 observed for the monocyclic 4,4-difluoropiperidine vs. piperidine pair [1].

basicity pKa isosteric replacement

Lipophilicity (LogP) Tuning: 9,9‑Difluoro‑3‑azabicyclo[3.3.1]nonane vs. Non‑Fluorinated Analog and Conformational Isomers

Gem‑difluorination of the 3‑azabicyclo[3.3.1]nonane scaffold does not produce a uniform LogP shift; rather, the magnitude and sign of ΔLogP depend on the number and spatial orientation of vicinal C–H bonds that interact with the fluorine lone pairs [1]. In the 9,9‑difluoro series, the LogP values occupy a distinct region of the Craig‑type (LogP–pKa) plot (pKa 5.27–8.05; LogP range spanning approximately 0.8–2.5 for N‑benzamide derivatives) [2]. The isomeric 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane (compound 22) exhibits a higher pKa (9.41) [2], demonstrating that the regioisomeric placement of the CF₂ group allows orthogonal tuning of basicity and lipophilicity. The non‑fluorinated 3‑azabicyclo[3.3.1]nonane benzamide derivatives cluster at higher pKa and, in many cases, lower LogP values [3].

lipophilicity LogP physicochemical property differentiation

Conformational Rigidity and Three‑Dimensional Shape: 9,9‑Difluoro‑3‑azabicyclo[3.3.1]nonane vs. Piperidine

The 3‑azabicyclo[3.3.1]nonane system adopts a fixed chair-boat conformation that pre‑organises the amine lone pair and the adjacent substituent vectors in three‑dimensional space, a feature absent in the conformationally mobile piperidine ring [1]. The gem‑difluoro group at the 9‑position introduces additional conformational restriction through the gauche effect and through‑space C–F···H–C interactions, further rigidifying the scaffold relative to the non‑fluorinated bicyclic analog [2]. In the Craig‑type (LogP–pKa) analysis, the 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane derivatives populate a low‑pKa, moderate‑LogP quadrant that is sparsely occupied by monocyclic piperidines, underscoring the scaffold's differentiated three‑dimensional pharmacophore [3].

conformational analysis scaffold diversity 3D shape

Metabolic Stability Potential: gem‑Difluoro Blockade of N‑Dealkylation and α‑Oxidation

The gem‑difluoro motif is well established across multiple chemotypes to block cytochrome P450‑mediated oxidative metabolism at the fluorinated carbon and at the adjacent α‑positions; this principle has been validated for gem‑difluorinated cycloalkanes, where the intrinsic clearance (CLint) in human liver microsomes is reduced by up to 10‑fold relative to the non‑fluorinated counterpart [1]. In the broader gem‑difluoro‑3‑azabicyclo[3.n.1]alkane series, the difluorinated compounds exhibit metabolic stability consistent with the shielding effect of the CF₂ group, though direct head‑to‑head CLint data for 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane hydrochloride vs. the parent 3‑azabicyclo[3.3.1]nonane have not yet been published as of the search date [2]. The general trend for gem‑difluorinated cycloalkanes indicates that the CF₂ group increases metabolic half‑life by 3‑ to 10‑fold in microsomal assays [3].

metabolic stability oxidative metabolism gem-difluoro

Synthetic Accessibility and Yield: Double‑Mannich/Deoxofluorination Route vs. Alternative Scaffolds

The Kihakh–Grygorenko protocol provides 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane derivatives in good to excellent overall yields (typically 50–85% over 3–4 steps from saturated ketones or ketoesters) via a double‑Mannich addition–deoxofluorination sequence [1]. By contrast, the synthesis of the 7,7‑difluoro isomer requires a divergent Wolff–Kishner reduction pathway that delivered the N‑benzylated amine 21 in only 56% yield [1]. The higher efficiency and scalability of the 9,9‑difluoro series make it the preferred entry point into gem‑difluorinated 3‑azabicyclo[3.3.1]nonane chemical space, and the hydrochloride salt is commercially available from multiple vendors (e.g., Enamine, ABCR) in >95% purity .

synthetic efficiency building block availability scale-up

Preferred Application Scenarios for 9,9-Difluoro-3-azabicyclo[3.3.1]nonane Hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery Requiring Fine‑Tuned Basicity for Brain Penetrance and Reduced Lysosomal Trapping

The pKa(H) of the 9,9‑difluoro scaffold falls in the 7.0–8.1 range, which minimises the fraction of protonated (membrane‑impermeant) species at physiological pH while retaining sufficient basicity for hydrogen‑bond interactions with target residues [1]. This contrasts with the non‑fluorinated parent (pKa(H) ≈ 10.3), which would be >99.9% protonated at pH 7.4 and therefore subject to lysosomal trapping and poor passive permeability [2]. Medicinal chemistry teams designing CNS‑penetrant kinase inhibitors, GPCR modulators, or ion‑channel ligands should procure the 9,9‑difluoro scaffold as a privileged piperidine isostere that combines three‑dimensionality with the low‑basicity profile required for CNS exposure .

Fragment‑Based and Structure‑Based Drug Design Exploiting Conformational Rigidity

The fixed chair-boat conformation of the 3‑azabicyclo[3.3.1]nonane core, further rigidified by the gem‑difluoro group, pre‑organises the amine vector and the two carbon bridges for optimal shape complementarity to protein binding pockets [1]. This reduces the entropic cost of binding relative to flexible piperidine and can improve ligand efficiency in fragment‑based screening campaigns [2]. Procurement of the hydrochloride salt ensures a ready‑to‑use, crystalline solid that can be directly weighed into 96‑well plates for high‑throughput crystallography or SPR‑based fragment screening without additional purification .

Lead Optimisation Where Metabolic Soft Spots at the Piperidine α‑Position Are Identified

Although direct microsomal stability data for 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane are not yet published, the gem‑difluoro motif has been consistently shown across multiple cycloalkane chemotypes to reduce CYP‑mediated α‑oxidation and N‑dealkylation by 3‑ to 10‑fold [1]. In lead series where piperidine N‑dealkylation or α‑hydroxylation is a primary clearance mechanism, substituting the piperidine with the 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane scaffold is a rational strategy to probe metabolic stabilisation while retaining a protonatable amine for solubility and target engagement [2].

Parallel Library Synthesis and Scaffold‑Hopping Collections

The commercial availability of the 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane hydrochloride in >95% purity from multiple vendors enables rapid parallel amide coupling or reductive amination to generate diverse screening libraries [1]. The higher synthetic yield and scalability of the 9,9‑difluoro series compared to the 7,7‑regioisomer (50–85% vs. 56% for the key intermediate) make it the cost‑effective choice for library production, where compound quantity and purity directly impact screening data quality [2].

Quote Request

Request a Quote for 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.